Éther octylique de 4-nitrophénol

Vue d'ensemble

Description

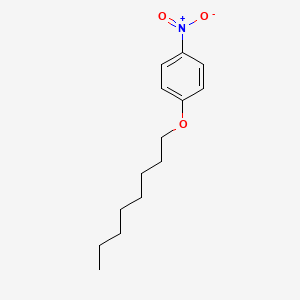

4-Nitrophenyl octyl ether is a chemical compound with the molecular formula C14H21NO3. It is also known by other names such as 4-nitrophenyl octyl ether and 1-nitro-2-octyloxybenzene . This compound is characterized by its clear yellow liquid form after melting and has a boiling point of 225-227°C at 20 mmHg . It is used in various scientific and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

4-Nitrophenyl octyl ether is utilized in various scientific research applications:

Mécanisme D'action

Target of Action

It is also used as a plasticizer in polymer membranes used in ion-selective electrodes .

Mode of Action

4-Nitrophenyl octyl ether interacts with its targets by facilitating the transport of ions. It is used in the creation of membranes that allow for the exchange of anions but prevent the permeation of cations . This unique property makes it valuable in the field of analytical chemistry, particularly in mass spectrometry and ion-selective electrodes .

Biochemical Pathways

The biochemical pathways affected by 4-Nitrophenyl octyl ether are primarily related to ion transport. The compound is used to create membranes that selectively allow the passage of certain ions, influencing ion-related biochemical pathways . .

Result of Action

The result of the action of 4-Nitrophenyl octyl ether is the facilitation of ion transport across membranes. This can be used to detect specific ions in a sample, such as in the case of ion-selective electrodes . In the context of mass spectrometry, it can aid in the analysis of the sample’s composition .

Action Environment

The action of 4-Nitrophenyl octyl ether can be influenced by environmental factors such as temperature and pH. For instance, its solubility might change with temperature, and its ability to facilitate ion transport could be affected by the pH of the environment . Furthermore, it should be stored in a dry environment between 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

It is known to be a highly lipophilic compound, which suggests that it may interact with various biomolecules within the cell .

Cellular Effects

Given its lipophilic nature, it may influence cell function by integrating into cell membranes or interacting with lipid-based cellular components .

Molecular Mechanism

Its use as a matrix in mass spectrometry suggests that it may interact with biomolecules in a way that facilitates their ionization and detection .

Transport and Distribution

Its lipophilic nature suggests that it may be able to cross cell membranes and distribute within lipid-rich areas of cells .

Méthodes De Préparation

The synthesis of 4-nitrophenyl octyl ether typically involves the reaction of 4-nitrophenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

4-Nitrophenyl octyl ether undergoes various types of chemical reactions, including:

Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4-nitrophenol and octanol.

The major products formed from these reactions include 4-aminophenyl octyl ether (from reduction) and 4-nitrophenol (from substitution).

Comparaison Avec Des Composés Similaires

4-Nitrophenyl octyl ether can be compared with other similar compounds such as:

2-Nitrophenyl octyl ether: Similar in structure but with the nitro group positioned differently on the benzene ring.

1-Nitro-2-octyloxybenzene: Another structural isomer with similar properties.

Octyl o-nitrophenyl ether: Used in similar applications but may have different physical properties due to structural variations.

The uniqueness of 4-nitrophenyl octyl ether lies in its specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules .

Activité Biologique

4-Nitrophenyl octyl ether (NPOE) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including environmental science and medicinal chemistry. This article provides a comprehensive overview of the biological activity of NPOE, supported by research findings, data tables, and case studies.

NPOE is classified as an ether with the molecular formula C₁₈H₁₉NO₄. Its structure features a nitrophenyl group attached to an octyl chain, contributing to its unique physicochemical properties. NPOE exhibits significant hydrophobicity, with a log P value of approximately 4.86, indicating its preference for organic phases over aqueous environments .

Biological Activity Overview

NPOE's biological activity can be categorized into several key areas:

- Extraction and Separation Techniques : NPOE is widely used as a liquid membrane in electromembrane extraction (EME), particularly for extracting basic pharmaceuticals from aqueous solutions. Its efficiency in this role is attributed to its hydrophobic nature and ability to interact with cationic species through hydrogen bonding and cation−π interactions .

- Inhibition Studies : Research has demonstrated that NPOE can inhibit certain biological processes, such as photosynthetic electron transport (PET). For example, studies on substituted phenolic compounds have shown varying degrees of PET inhibition, with some derivatives exhibiting promising activity against mycobacterial species .

- Toxicological Assessments : Toxicological evaluations indicate that NPOE has low toxicity profiles in various biological systems. In vitro studies have shown negligible cytotoxic effects on human cell lines, suggesting its potential safety for use in pharmaceutical formulations .

Case Studies and Research Findings

-

Electromembrane Extraction Efficiency :

Analyte Log P Extraction Efficiency (%) Drug A 3.5 95 Drug B 5.0 90 Drug C 4.2 92 -

Inhibition of Photosynthetic Electron Transport :

Compound IC₅₀ (µmol/L) Activity Level N-(2-Hydroxyphenyl)quinoline-2-carboxamide 16.3 Moderate N-benzyl-2-naphthamide 7.5 High - Toxicity Assessment :

Propriétés

IUPAC Name |

1-nitro-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTNDGCMXADGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197849 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49562-76-7 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.